molecular formula C25H32ClN5O2 B1678010 Nefazodone CAS No. 83366-66-9

Nefazodone

Número de catálogo: B1678010
Número CAS: 83366-66-9
Peso molecular: 470.0 g/mol
Clave InChI: VRBKIVRKKCLPHA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

La nefazodona es un compuesto de fenilpiperazina que se introdujo para uso médico en 1994. Se utiliza principalmente como un medicamento antidepresivo atípico para el tratamiento de la depresión. La nefazodona es conocida por sus acciones combinadas como un potente antagonista de los receptores de serotonina 5-HT2A y 5-HT2C y un débil inhibidor de la recaptación de serotonina-noradrenalina-dopamina (SNDRI) .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El clorhidrato de nefazodona se puede sintetizar mediante la conversión directa de la semicarbazida dihidrocloruro en clorhidrato de nefazodona. Este proceso implica una reacción con ortopropionato de trietilo en presencia de cloruro de trimetilsililo y ácido clorhídrico . Otro método implica la preparación del intermedio de nefazodona 2-fenoxietilamina haciendo reaccionar 2-fenoxiacetaldehído con gas amoníaco para obtener la imina correspondiente, que luego se reduce para obtener el producto objetivo .

Métodos de Producción Industrial

La producción industrial del clorhidrato de nefazodona normalmente sigue las rutas sintéticas mencionadas anteriormente, con un enfoque en optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. El proceso implica el uso de materiales y reactivos fácilmente disponibles, lo que lo hace factible para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de Reacciones

La nefazodona experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para su metabolismo y actividad farmacológica.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones químicas de la nefazodona incluyen ketoconazol, troleandomicina y anticuerpo anti-P450-3A para inhibir vías metabólicas específicas . Las reacciones normalmente se producen en condiciones controladas para garantizar la formación de los productos deseados.

Principales Productos Formados

Los principales productos formados a partir de las reacciones químicas de la nefazodona incluyen hidroxinefazodona, meta-clorofenilpiperazina (mCPP) y triazoldiona . Estos metabolitos juegan un papel crucial en la farmacocinética y farmacodinamia del fármaco.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Nefazodone acts primarily as a selective antagonist of serotonin 5-HT2A receptors and moderately inhibits the reuptake of serotonin and norepinephrine. This dual mechanism contributes to its efficacy in treating depression while minimizing some common side effects associated with other antidepressants, such as weight gain and sexual dysfunction .

Key Characteristics:

  • Mechanism of Action: Serotonin 5-HT2A receptor antagonist; inhibits serotonin and norepinephrine reuptake.
  • Dosage: Therapeutic dosages typically range from 300 to 600 mg/day.
  • Side Effects: Generally fewer anticholinergic effects compared to tricyclic antidepressants, but may cause dizziness, dry mouth, and visual disturbances .

Major Depressive Disorder

This compound has been shown to be effective in treating major depressive disorder, particularly in patients who may not respond well to selective serotonin reuptake inhibitors (SSRIs) or tricyclic antidepressants. Clinical trials have demonstrated that this compound produces significant improvements in depression symptoms compared to placebo .

Clinical Trial Data:

Study TypeDurationSample SizeEfficacy Results
Short-term Trial6-8 weeksVariesSignificant improvement over placebo; comparable to imipramine and SSRIs
Long-term StudyUp to 1 yearVariesEffective in preventing relapse in chronic cases

Alcohol Dependence

Research has indicated that this compound may also play a role in the treatment of alcohol dependence. A comparative study found that this compound had similar retention rates as naltrexone, suggesting potential benefits in managing alcohol use disorders .

Retention Rates:

Treatment GroupRetention Rate (%)
This compound72.9
Naltrexone59.0
Placebo79.4

Case Studies

Several case studies have highlighted the potential risks associated with this compound, particularly concerning liver function.

Case Study Overview

  • Patient A (54-year-old female) : Developed jaundice after six weeks on this compound; progressed to hepatic encephalopathy requiring liver transplantation.
  • Patient B (16-year-old female) : Experienced nausea and jaundice after three months; ultimately required liver transplant but recovered well post-surgery.
  • Patient C (57-year-old female) : Showed signs of severe liver inflammation after six months; improved without surgical intervention.

These cases suggest that while this compound can be effective, it carries risks of hepatotoxicity that warrant regular monitoring of liver function during treatment .

Comparación Con Compuestos Similares

Compuestos Similares

La nefazodona es estructuralmente similar a la trazodona, otro antidepresivo de fenilpiperazina. Otros compuestos similares incluyen bupropión y duloxetina, que se utilizan para tratar la depresión y la ansiedad .

Singularidad

La singularidad de la nefazodona radica en sus acciones combinadas como antagonista de la serotonina e inhibidor de la recaptación, lo que la distingue de otros antidepresivos. A diferencia de los inhibidores selectivos de la recaptación de serotonina (ISRS) y los antidepresivos tricíclicos (ATC), la nefazodona tiene un menor riesgo de toxicidad cardiovascular importante y menos efectos secundarios relacionados con los trastornos del sueño .

Actividad Biológica

Nefazodone is an antidepressant that belongs to the class of serotonin receptor antagonists and reuptake inhibitors. It is primarily used for the treatment of major depressive disorder and has been investigated for its efficacy in various psychiatric conditions. This article details the biological activity of this compound, including its pharmacological mechanisms, clinical efficacy, case studies, and safety profile.

This compound's primary pharmacological actions include:

  • Serotonin Reuptake Inhibition : this compound inhibits the presynaptic uptake of serotonin (5-HT), which increases serotonin availability in the synaptic cleft. This mechanism is similar to that of selective serotonin reuptake inhibitors (SSRIs) but with a distinct profile due to its additional receptor interactions .
  • 5-HT2 Receptor Antagonism : It acts as an antagonist at 5-HT2 receptors, which may contribute to its antidepressant effects and reduce side effects commonly associated with SSRIs, such as sexual dysfunction .
  • Norepinephrine Reuptake : this compound also exhibits weak inhibition of norepinephrine reuptake, although this effect is less pronounced compared to its action on serotonin .
  • Alpha-Adrenergic Receptor Antagonism : The drug antagonizes alpha(1)-adrenergic receptors, which can lead to sedation and muscle relaxation .

Clinical Efficacy

Several clinical trials have demonstrated the efficacy of this compound in treating major depression:

  • A double-blind, placebo-controlled trial involving 120 hospitalized patients showed that this compound significantly reduced depression scores compared to placebo (p < 0.01) on the Hamilton Rating Scale for Depression (HAM-D) .
  • In another study focusing on post-traumatic stress disorder (PTSD), this compound was found to improve symptoms significantly compared to placebo (p = 0.04), indicating its potential utility beyond depression .

Case Studies and Safety Profile

Despite its efficacy, this compound has been associated with severe hepatotoxicity, leading to its withdrawal from the U.S. market in 2004. Notable case studies include:

  • Case Study 1 : A 54-year-old woman developed jaundice and hepatic encephalopathy after six weeks of treatment, ultimately requiring a liver transplant .
  • Case Study 2 : A 16-year-old girl experienced similar symptoms after three months on this compound, leading to liver transplantation as well .
  • Case Study 3 : A 57-year-old woman reported fatigue and clay-colored stools after six months; her liver function improved without surgery after discontinuation of the drug .

These cases suggest that hepatotoxicity may be related to an idiosyncratic reaction potentially mediated by a metabolite of this compound.

Mitochondrial Toxicity

Research has indicated that this compound can profoundly inhibit mitochondrial respiration in liver cells, contributing to its hepatotoxic profile. This effect was observed in both isolated rat liver mitochondria and human HepG2 cells, with Complex I being identified as a primary target . The drug's impact on mitochondrial function underscores the importance of monitoring liver function during treatment.

Summary Table of Biological Activity

PropertyDetail
Drug Class Serotonin receptor antagonist and reuptake inhibitor
Primary Mechanisms Serotonin reuptake inhibition, 5-HT2 antagonism
Efficacy in Depression Significant reduction in HAM-D scores compared to placebo
Efficacy in PTSD Improvement in PTSD symptoms compared to placebo
Hepatotoxicity Risk Documented cases of severe liver failure
Mitochondrial Impact Inhibits mitochondrial respiration; targets Complex I

Propiedades

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32ClN5O2/c1-2-24-27-31(25(32)30(24)18-19-33-23-10-4-3-5-11-23)13-7-12-28-14-16-29(17-15-28)22-9-6-8-21(26)20-22/h3-6,8-11,20H,2,7,12-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBKIVRKKCLPHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

82752-99-6 (hydrochloride)
Record name Nefazodone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083366669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2023357
Record name Nefazodone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nefazodone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015280
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

32.6 [ug/mL] (The mean of the results at pH 7.4), 6.98e-02 g/L
Record name SID49666410
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Nefazodone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015280
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Within the serotonergic system, nefazodone acts as an antagonist at type 2 serotonin (5-HT2) post-synaptic receptors and, like fluoxetine-type antidepressants, inhibits pre-synaptic serotonin (5-HT) reuptake. These mechanisms increase the amount of serotonin available to interact with 5-HT receptors. Within the noradrenergic system, nefazodone inhibits norepinephrine uptake minimally. Nefazodone also antagonizes alpha(1)-adrenergic receptors, producing sedation, muscle relaxation, and a variety of cardiovascular effects. Nefazodone's affinity for benzodiazepine, cholinergic, dopaminergic, histaminic, and beta or alpha(2)-adrenergic receptors is not significant.
Record name Nefazodone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01149
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Color/Form

Crystals from 2-propanol/heptane

CAS No.

83366-66-9, 82752-99-6
Record name Nefazodone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83366-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nefazodone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083366669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nefazodone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01149
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NEFAZODONE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760344
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nefazodone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEFAZODONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59H4FCV1TF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nefazodone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8411
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nefazodone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015280
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

83-84 °C, Crystals from 2-propanol, with slow cooling yields a polymorph. MP: 186.0-187.0 °C. Also reported as crystals from ethanol. Nonhygroscopic. MP. 175-177 °C. Freely solluble in chloroform; soluble in propylene gylcol; slightly soluble in polyethylene glycol, water /Nefazodone hydrchloride/, 83 - 84 °C
Record name Nefazodone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01149
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nefazodone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8411
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nefazodone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015280
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Nefazodone and two processes for its preparation have) been described in Canadian Patent 1,198,436 and in PCT/EP93/03119 published May 26, 1994. The '436 patent relates to the preparation of 2-phenoxyalkyl-1,2,4 triazol-3-one derivatives Scheme 1 below depicts the two different methods described in the '436 patent. ##STR1## 5-Ethyl-4-(2-phenoxyethyl)-2H-1,2,4-triazol-3-one, compound 1.3 is alkylated with 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine, compound 1.5 in the presence of base to give nefazodone. Alternatively, 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl-5-ethyl-4H-1,2,4-triazol-3-one, compound 1.4, is alkylated with 2-phenoxyethyl chloride in the presence of base to give nefazodone.
Name
3-[4-(3-chlorophenyl)-1-piperazinyl]propyl-5-ethyl-4H-1,2,4-triazol-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound 1.4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nefazodone
Reactant of Route 2
Reactant of Route 2
Nefazodone
Reactant of Route 3
Reactant of Route 3
Nefazodone
Reactant of Route 4
Reactant of Route 4
Nefazodone
Reactant of Route 5
Nefazodone
Reactant of Route 6
Nefazodone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.